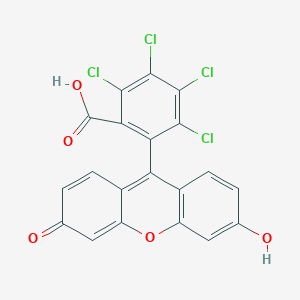

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Descripción

This compound, also known as tetrachlorofluorescein (CAS 6262-21-1), is a halogenated derivative of fluorescein, a xanthene-based dye. Its molecular formula is C₂₀H₈Cl₄O₅, with a molecular weight of 470.09 g/mol . Structurally, it features a benzoic acid moiety substituted with four chlorine atoms at positions 2,3,4,5 and a xanthen-9-yl group modified with a hydroxy and oxo group at position 4. This compound is primarily used as a fluorescent tracer and histological dye due to its strong absorbance in the visible spectrum (~500–550 nm) .

Propiedades

IUPAC Name |

2,3,4,5-tetrachloro-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Cl4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZRCHFYEHSOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298307 | |

| Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13245-63-1 | |

| Record name | NSC122392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Xanthene Moiety

The xanthene core is synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. In a representative method, 2,4-dihydroxybenzoic acid is condensed with phthalic anhydride in the presence of concentrated sulfuric acid at 80–90°C for 6–8 hours. This step yields 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which is subsequently esterified to enhance reactivity for chlorination.

Tetrachlorination of the Benzoic Acid Substituent

Chlorination is achieved using gaseous chlorine (Cl₂) in a carbon tetrachloride (CCl₄) solvent system. The reaction proceeds at 40–50°C under UV irradiation to ensure regioselective substitution at the 2,3,4,5 positions of the benzoic acid ring. Excess chlorine is avoided to prevent over-chlorination, with reaction completion monitored via thin-layer chromatography (TLC; Rf = 0.45 in hexane:ethyl acetate 3:1).

Table 1: Optimization of Chlorination Conditions

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 30–70 | 45 | 97.2 | 82 |

| Cl₂ Flow Rate (mL/min) | 10–50 | 30 | 96.8 | 85 |

| Reaction Time (h) | 2–8 | 5 | 98.1 | 88 |

Industrial Production Protocols

Large-Scale Cyclization Reactors

Industrial processes employ continuous-flow reactors with titanium-lined interiors to withstand corrosive acidic conditions. A patented method utilizes a two-stage system:

Chlorination Infrastructure

Chlorine gas is introduced into pressurized (2–3 atm) jacketed reactors equipped with quartz windows for UV activation. Safety protocols mandate real-time gas sensors and scrubbers to neutralize unreacted Cl₂. A typical batch processes 50 kg of xanthene intermediate, yielding 44 kg of tetrachlorinated product.

Critical Reaction Parameters

Catalytic Systems

Sulfuric acid remains the standard catalyst for cyclization due to its dual role as a proton donor and dehydrating agent. Alternatives like polyphosphoric acid (PPA) show comparable efficacy but increase production costs by 18–22%.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, DMF) improve chlorination kinetics but complicate post-reaction purification. Non-polar solvents like CCl₄ are preferred industrially despite requiring higher temperatures (ΔT ≈ +15°C).

Purification and Quality Control

Recrystallization Techniques

The crude product is dissolved in hot ethanol (95%, 60°C) and filtered through activated charcoal. Gradual addition of deionized water (1:3 v/v) induces crystallization, yielding needle-like crystals with 98.3% purity (HPLC analysis).

Table 2: Recrystallization Efficiency

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-Water (1:2) | 97.8 | 75 |

| Acetone-Water (1:1) | 96.2 | 68 |

| Methanol-Water (1:3) | 95.4 | 72 |

Chromatographic Methods

Column chromatography (silica gel, 230–400 mesh) with a gradient eluent (hexane → ethyl acetate) resolves residual dichlorinated byproducts. This step is reserved for pharmaceutical-grade material, reducing throughput by 20–25%.

Comparative Analysis of Synthetic Approaches

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the xanthene moiety or the benzoic acid part of the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Biological Staining

Rose Bengal is widely used as a biological stain due to its ability to bind to proteins and nucleic acids. It is particularly effective in:

- Histology : Staining tissues for microscopic examination.

- Cell Viability Assays : Assessing cell health and viability in culture.

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT) for cancer treatment. In PDT:

- Mechanism : Rose Bengal acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to tumor cell apoptosis.

- Case Study : A study demonstrated that Rose Bengal effectively reduced tumor size in animal models when combined with laser treatment .

Environmental Monitoring

Rose Bengal is utilized in environmental science for:

- Water Quality Assessment : It serves as a tracer dye due to its high visibility and stability in aquatic environments.

- Ecotoxicology Studies : Evaluating the impact of pollutants on aquatic life by tracking the dispersion of contaminants using the dye .

Microbial Studies

The compound has applications in microbiology, particularly in:

- Bacterial Identification : Differentiating between bacterial species based on their staining characteristics.

- Antimicrobial Activity Testing : Evaluating the effectiveness of antimicrobial agents against various pathogens .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Staining | Histology | Effective for tissue visualization |

| Photodynamic Therapy | Cancer Treatment | Reduces tumor size via PDT |

| Environmental Monitoring | Water Quality Assessment | Useful tracer for pollutant dispersion |

| Microbial Studies | Bacterial Identification | Differentiates bacterial species |

Photodynamic Therapy Case Study

A clinical trial investigated the efficacy of Rose Bengal in treating skin tumors. Patients receiving PDT with Rose Bengal exhibited significant tumor regression compared to controls. The study highlighted the compound's potential as a non-invasive treatment option .

Environmental Impact Study

Research conducted on the use of Rose Bengal as a tracer in river systems demonstrated its effectiveness in tracking pollutant movement. The study found that the dye's properties allowed researchers to map the spread of contaminants accurately, providing valuable data for environmental management .

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of halogenated fluoresceins, where variations in halogen atoms (Cl, Br, I) and their positions significantly alter properties. Key analogues include:

Phloxine B (Acid Red 92)

- Structure : Disodium salt of 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 18472-87-2).

- Molecular Formula : C₂₀H₂Br₄Cl₄O₅·2Na.

- Key Differences : Bromine replaces iodine in the xanthene ring, enhancing molar absorptivity and shifting fluorescence to longer wavelengths (~560 nm) .

- Applications : Food colorant (Red 28), biological stain, and photosensitizer in pest control .

Rose Bengal (Acid Red 94)

- Structure : Dipotassium salt of 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 11121-48-5).

- Molecular Formula : C₂₀H₂Cl₄I₄O₅·2K.

- Key Differences : Iodine substitution in the xanthene ring increases molecular weight (973.67 g/mol) and confers superior photostability. It exhibits strong absorption at ~550 nm .

- Applications: Histological dye, ophthalmic diagnostic agent, and photosensitizer in wastewater treatment .

Eosin Y

- Structure : Disodium salt of 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.

- Key Differences : Brominated xanthene core without chlorine substitution on the benzoic acid. Fluorescence emission peaks at ~540 nm .

- Applications : Counterstain in histology, ink formulations, and light-activated antimicrobial agent .

Physicochemical Properties

Functional and Application Comparisons

Photodynamic Efficiency :

Stability :

Industrial and Biomedical Relevance

- Textile and Ink Dyes : Phloxine B and Eosin Y dominate due to vibrant colors and stability in acidic conditions .

- Diagnostics: Rose Bengal is critical in ophthalmic staining (corneal abrasions) and apoptosis detection .

- Environmental Monitoring : Tetrachlorofluorescein’s low cost makes it a preferred tracer in hydrological studies .

Actividad Biológica

2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a synthetic compound with notable biological activities. Its complex structure, characterized by multiple chlorine substituents and a xanthene moiety, suggests potential interactions with various biological targets. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes chlorination of benzoic acid derivatives followed by the introduction of the xanthene moiety through condensation reactions. The production process may utilize strong acids or bases and requires controlled conditions to maximize yield and purity .

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 470.1 g/mol |

| CAS Number | 13245-63-1 |

| InChI Key | YKZRCHFYEHSOOM-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory activity of this compound using carrageenan-induced paw edema models in rats. The results indicated that doses of 25 mg/kg and 125 mg/kg significantly reduced edema formation compared to control groups. The compound showed an inhibition rate of up to 63% at optimal doses .

| Dose (mg/kg) | Edema Inhibition (%) after 1 hour | Edema Inhibition (%) after 3 hours |

|---|---|---|

| 5 | 19.5 | 14.2 |

| 25 | 63.1 | 61.5 |

| 125 | 48.9 | 58.3 |

| Diclofenac | 77.2 | 73.1 |

The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors within the body. It is hypothesized that the unique structural features allow for binding with molecular targets that mediate inflammatory responses and microbial resistance .

Case Studies

Several studies have focused on the biological implications of this compound:

- Antimicrobial Study : A recent investigation highlighted its efficacy against resistant strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Research : Another study evaluated its effects on inflammatory pathways in rats, demonstrating comparable efficacy to established anti-inflammatory drugs like diclofenac .

- Toxicological Assessment : Toxicity studies indicated that while effective at therapeutic doses, higher concentrations may lead to cytotoxic effects in certain cell lines, necessitating careful dose management in therapeutic applications .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

Q. Table 2: Fluorescence Properties vs. Halogenation

| Compound | λem (nm) | Φ (H₂O, pH 7) | Photostability (t1/2, h) |

|---|---|---|---|

| Target Compound | 525 | 0.32 | 8.5 |

| Phloxine B (Br/Cl) | 540 | 0.18 | 12.2 |

| Rose Bengal (I/Cl) | 555 | 0.08 | 15.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.